2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a triazine ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine and pyridine rings allow the compound to bind to specific sites on the target molecules, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(1,2,4-triazin-3-yl)pyridine: Another triazine-pyridine compound with similar coordination chemistry properties.
4,6-dimethoxy-1,3,5-triazin-2-yl glycoside: A triazine derivative used in glycosylation reactions.
Uniqueness
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific structural features that allow for versatile chemical reactivity and a wide range of applications. Its ability to form stable complexes with metal ions and its bioactive properties make it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C11H10N6O3 |
---|---|
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C11H10N6O3/c18-9(5-8-10(19)14-11(20)17-15-8)16-13-6-7-1-3-12-4-2-7/h1-4,6H,5H2,(H,16,18)(H2,14,17,19,20)/b13-6+ |
InChI-Schlüssel |
FZXJDIWNAYSAKO-AWNIVKPZSA-N |
Isomerische SMILES |
C1=CN=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Kanonische SMILES |
C1=CN=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.